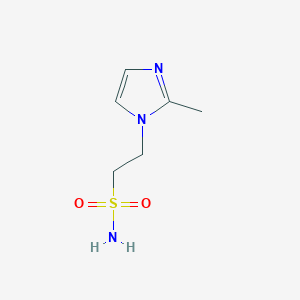![molecular formula C8H7N3O3 B13198333 {6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13198333.png)
{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a nitro group at the 6-position and a methanol group at the 3-position. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the reaction of 2-aminopyridine with arylglyoxal and 4-hydroxypyran in a three-component reaction. This cascade reaction is catalyst-free, uses green solvents, and is operationally simple, making it an eco-friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and scalable synthetic protocols are likely to be employed to ensure efficient and sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methanol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Reduction: The reduction of the nitro group yields {6-Aminoimidazo[1,2-a]pyridin-3-yl}methanol.
Substitution: Substitution reactions can yield various alkylated derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell growth and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {6-Methylimidazo[1,2-a]pyridin-3-yl}methanol
- {6-Bromoimidazo[1,2-a]pyridin-3-yl}methanol
- {6-Aminoimidazo[1,2-a]pyridin-3-yl}methanol
Uniqueness
{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol is unique due to the presence of both a nitro group and a methanol group, which confer distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, while the methanol group can participate in various substitution reactions, making it a versatile compound for synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C8H7N3O3 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
(6-nitroimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7N3O3/c12-5-7-3-9-8-2-1-6(11(13)14)4-10(7)8/h1-4,12H,5H2 |
InChI-Schlüssel |
WPVVLYWJBFHFPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2C=C1[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


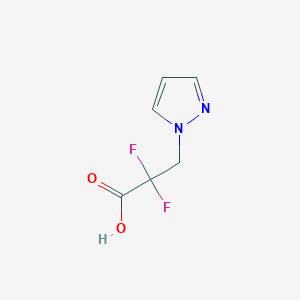
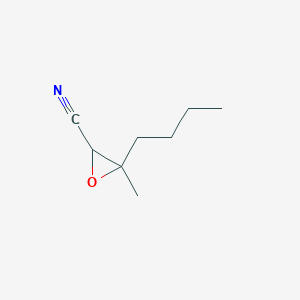

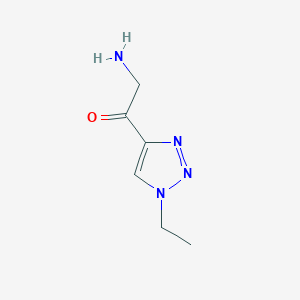

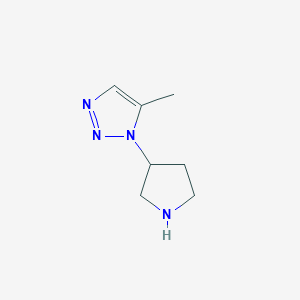
![2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde](/img/structure/B13198274.png)

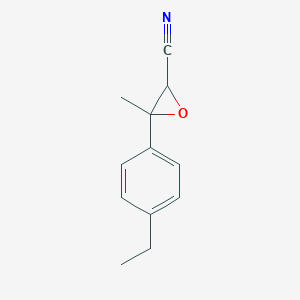
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one](/img/structure/B13198287.png)


![2-Tert-butyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13198312.png)
